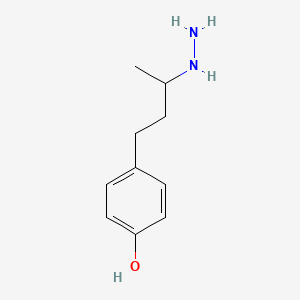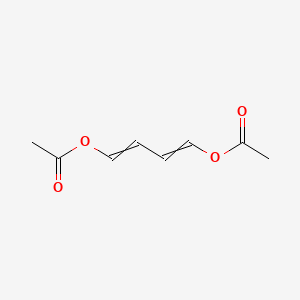
4-(Acetyloxy)buta-1,3-dien-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-1,4-Diacetoxy-1,3-butadiene: is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is characterized by the presence of two acetoxy groups attached to a 1,3-butadiene backbone in a trans configuration. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene typically involves the acetylation of 1,3-butadiene. One common method is the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of trans,trans-1,4-Diacetoxy-1,3-butadiene may involve continuous flow processes where 1,3-butadiene is reacted with acetic anhydride in large reactors. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-1,4-Diacetoxy-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans,trans-1,4-Diacetoxy-1,3-butadiene is used as a building block for the synthesis of more complex molecules. It is also employed in polymerization reactions to produce specialized polymers .
Biology and Medicine: While specific biological and medical applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses .
Industry: In industrial applications, trans,trans-1,4-Diacetoxy-1,3-butadiene is used in the production of coatings, adhesives, and other materials that benefit from its unique chemical properties .
Mecanismo De Acción
The mechanism of action of trans,trans-1,4-Diacetoxy-1,3-butadiene involves its ability to undergo various chemical transformations. The acetoxy groups can participate in nucleophilic substitution reactions, while the conjugated diene system can engage in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
trans,trans-1,4-Diphenyl-1,3-butadiene: This compound has phenyl groups instead of acetoxy groups and is used in different chemical contexts.
trans,trans-1,3-Butadiene-1,4-dicarboxylic acid: This compound has carboxylic acid groups and is used as a metabolite marker.
Uniqueness: trans,trans-1,4-Diacetoxy-1,3-butadiene is unique due to its acetoxy functional groups, which provide specific reactivity patterns not found in similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
4-acetyloxybuta-1,3-dienyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRCQTOOSIDDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)


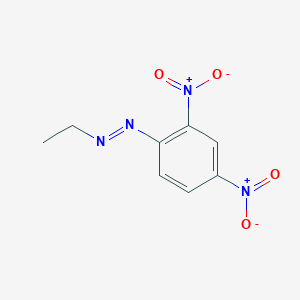
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
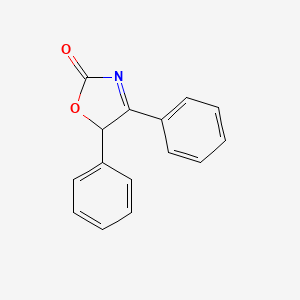
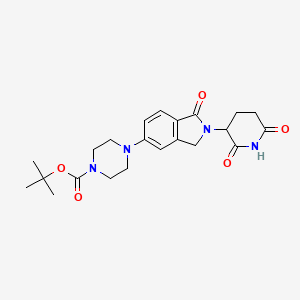
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
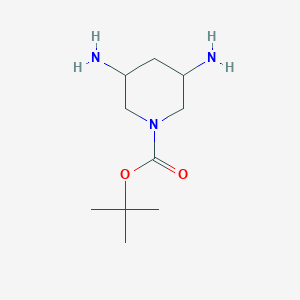
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
